
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H8ClFNO4S. It is a derivative of benzenesulfonic acid and contains both chloro and nitro functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene derivatives, followed by chlorination and sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nitrating agents, and sulfonyl chlorides. The reactions typically occur under acidic or basic conditions, with the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic and nucleophilic properties allow it to form covalent bonds with these targets, leading to inhibition or activation of specific biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride: Similar in structure but with additional chloro substituents.
Benzenesulfonic acid derivatives: A broad class of compounds with varying functional groups and applications.
Uniqueness
4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to its specific combination of chloro and nitro groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and potential therapeutic applications .
Propiedades
Número CAS |
31368-33-9 |
|---|---|
Fórmula molecular |
C14H9ClFNO4S |
Peso molecular |
341.7 g/mol |
Nombre IUPAC |
4-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9ClFNO4S/c15-14-8-5-12(17(18)19)9-11(14)4-1-10-2-6-13(7-3-10)22(16,20)21/h1-9H/b4-1+ |
Clave InChI |
HHRXMEARGUTXQH-DAFODLJHSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)

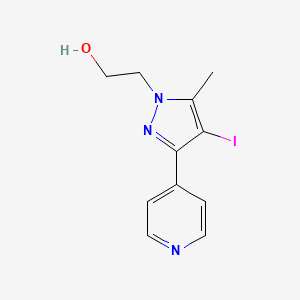
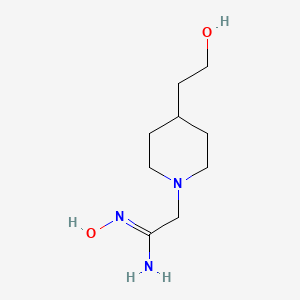
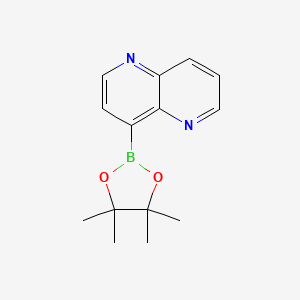
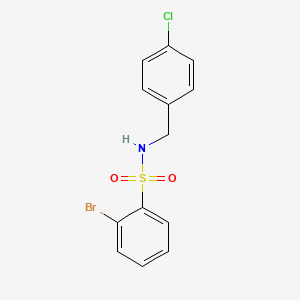
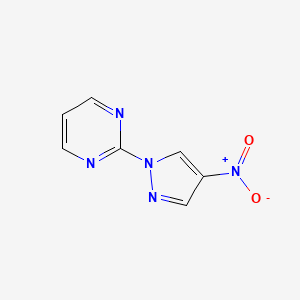
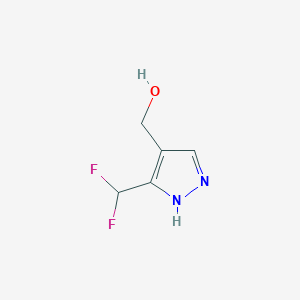
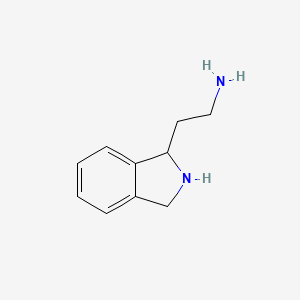

![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

